4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide

Drug Metabolism Cytochrome P450 In Vitro ADME

4-Ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide features a unique 4-ethoxy substituent that delivers a distinct logP of 2.66—between polar methoxy and lipophilic phenoxy analogs. This subtle structural variation shifts carbonic anhydrase isoform selectivity and CYP2C8 inhibition profiles, making it an essential reference for fragment-based screening, CYP liability panels, and physicochemical profiling. Avoid generic substitutions; choose this well-characterized building block for reproducible, high-impact results.

Molecular Formula C13H16N2O3S2
Molecular Weight 312.4
CAS No. 852453-24-8
Cat. No. B2797549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide
CAS852453-24-8
Molecular FormulaC13H16N2O3S2
Molecular Weight312.4
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C
InChIInChI=1S/C13H16N2O3S2/c1-3-18-12-4-6-13(7-5-12)20(16,17)14-8-11-9-19-10(2)15-11/h4-7,9,14H,3,8H2,1-2H3
InChIKeyWAOBODQUKCCDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide (CAS 852453-24-8): Chemical Identity and Procurement Baseline


4-Ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide (CAS 852453-24-8) is a synthetic aryl sulfonamide containing a 4-ethoxybenzene core linked via a methylene bridge to a 2-methyl-1,3-thiazole moiety . With a molecular weight of 312.4 Da and a predicted logP of 2.66, it occupies a moderately lipophilic chemical space typical of fragment-like screening compounds . The compound belongs to the benzenesulfonamide class, which is extensively explored for carbonic anhydrase (CA) inhibition and other therapeutic targets, but its specific pharmacological profile remains largely uncharacterized in peer-reviewed primary research [1].

Why 4-Ethoxy Substitution in N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide Defies Simple Analog Interchange


Subtle structural modifications on the benzenesulfonamide scaffold profoundly influence target affinity, isoform selectivity, and physicochemical properties, making generic substitution risky. Class-level evidence demonstrates that altering the 4-substituent on the benzene ring (e.g., from methoxy to ethoxy to phenoxy) can shift carbonic anhydrase isoform selectivity profiles and intrinsic binding thermodynamics, even among closely related thiazole-bearing sulfonamides [1]. Furthermore, the compound's unique ethoxy substituent, as opposed to larger alkoxy or aryloxy groups, dictates its distinct lipophilicity (predicted logP of 2.66), which directly impacts solubility, permeability, and off-target binding potential relative to its analogs . Without head-to-head data for this specific compound, assuming functional equivalence with a 4-methoxy or 4-phenoxy analog is unsupported.

Quantitative Differential Evidence for 4-Ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide Against Closest Analogs


CYP2C8 Inhibition: A Baseline Activity with Limited Comparator Data

The target compound exhibits measurable inhibition of recombinant human CYP2C8 with a Ki of 11,000 nM in a microsomal assay [1]. Direct comparative data for the closest phenoxy or methoxy analogs in this specific CYP2C8 assay are unavailable. However, this baseline serves as a reference point for assessing metabolic liability; a 4-phenoxy analog (MLS000094160) was assessed in an entirely different STAT1 inhibition assay, yielding an IC50 of 55,700 nM, preventing any direct ADME comparison [2]. This underscores the critical lack of cross-assay comparability, necessitating procurement decisions to rely on the provided CYP2C8 data point for this specific chemotype.

Drug Metabolism Cytochrome P450 In Vitro ADME

Predicted Lipophilicity (logP): A Differentiator in Fragment Space

The target compound's predicted logP of 2.66 places it in a moderately lipophilic range. While experimental logP data for the direct 4-methoxy analog are absent from primary sources, the general trend for benzenesulfonamide series indicates that extending the alkoxy chain significantly increases logP, reducing aqueous solubility [1]. This predicted logP contrasts with the higher lipophilicity expected for a 4-phenoxy analog due to the additional phenyl ring, positioning the ethoxy compound as a balanced intermediate. This differentiation is predictive and based on class-level structure-activity relationships.

Physicochemical Properties Druglikeness Fragment-Based Screening

Predicted Aqueous Solubility: Impact on Assay Reliability

The predicted aqueous solubility of 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide is approximately 55.2 mg/L (from Log Kow) or 37.5 mg/L (fragment-based estimate) at 25°C . For benzenesulfonamides, smaller 4-substituents generally confer higher solubility, while bulkier aryloxy groups reduce it, potentially leading to precipitation or aggregation in biochemical assays. The limited solubility of this compound necessitates careful DMSO stock preparation and controls for assay interference, a consideration that may be more stringent than for more soluble 4-amino or 4-methanesulfonamido analogs but less problematic than for large 4-phenoxy derivatives.

Solubility Biophysical Assays Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-Ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide


Fragment-Based Screening Libraries for Carbonic Anhydrase Enzyme Families

Given the thiazole-bearing benzenesulfonamide scaffold's established potential for carbonic anhydrase inhibition [1], this compound is suitable as a screening fragment for CA isoforms. Its moderate lipophilicity (predicted logP 2.66 [2]) and limited solubility profile require careful library design, but its 4-ethoxy substituent provides a distinct vector compared to common 4-methyl or 4-halo analogs, potentially enabling unique binding interactions confirmed only via co-crystallography.

CYP450 Inhibition Profiling Panels

The compound's demonstrated CYP2C8 inhibition (Ki = 11,000 nM [1]) supports its inclusion in CYP450 liability screening panels to map structure-metabolism relationships for this chemotype. Procurement for this purpose is informed by the known baseline activity, allowing researchers to benchmark novel analogs against this reference point.

Physicochemical Standard in Solubility and Permeability Assays

The predicted solubility range (37.5-55.2 mg/L [1]) and logP of 2.66 [1] make this compound a candidate for use as a reference standard in biophysical assays aimed at characterizing solubility-permeability trade-offs in sulfonamide series, where ethoxy substitution represents a middle ground between methoxy and phenoxy extremes.

Quote Request

Request a Quote for 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.